1-(2-Methoxyphenyl)azo-2-naphthol-d3

説明

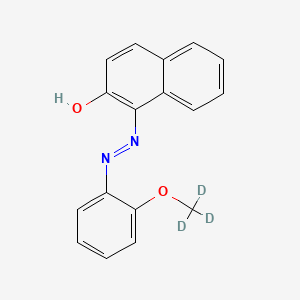

Structure

2D Structure

特性

分子式 |

C17H14N2O2 |

|---|---|

分子量 |

281.32 g/mol |

IUPAC名 |

1-[[2-(trideuteriomethoxy)phenyl]diazenyl]naphthalen-2-ol |

InChI |

InChI=1S/C17H14N2O2/c1-21-16-9-5-4-8-14(16)18-19-17-13-7-3-2-6-12(13)10-11-15(17)20/h2-11,20H,1H3/i1D3 |

InChIキー |

ALLOLPOYFRLCCX-FIBGUPNXSA-N |

異性体SMILES |

[2H]C([2H])([2H])OC1=CC=CC=C1N=NC2=C(C=CC3=CC=CC=C32)O |

正規SMILES |

COC1=CC=CC=C1N=NC2=C(C=CC3=CC=CC=C32)O |

製品の起源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(2-Methoxyphenyl)azo-2-naphthol-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Methoxyphenyl)azo-2-naphthol-d3, a deuterated azo dye with significant applications in biochemical and diagnostic assays. The document details its chemical structure, physical properties, a detailed synthesis protocol, and its application in experimental procedures, particularly in the context of alkaline phosphatase activity assays. The guide also explores the structural nuances of the molecule, including its azo-hydrazone tautomerism. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding and replication.

Chemical Structure and Properties

This compound is the deuterated analog of 1-(2-Methoxyphenyl)azo-2-naphthol, also known as Sudan Red G. The deuterium (B1214612) labeling is specifically on the methoxy (B1213986) group attached to the phenyl ring. This isotopic labeling makes it a valuable tool as an internal standard in quantitative analyses, such as mass spectrometry, and for mechanistic studies.[1]

The core structure consists of a 2-methoxyphenyl group linked to a 2-naphthol (B1666908) moiety through an azo bridge (-N=N-).[2] This extended conjugated system is responsible for its characteristic color.

Physicochemical and Spectroscopic Data

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value |

| IUPAC Name | 1-[[2-(trideuteriomethoxy)phenyl]diazenyl]naphthalen-2-ol |

| Synonyms | Sudan Red G-d3 |

| CAS Number | 1398109-09-5 |

| Molecular Formula | C₁₇H₁₁D₃N₂O₂ |

| Molecular Weight | 281.32 g/mol [3] |

| Appearance | Red to reddish-brown solid |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol (B145695) and acetone. |

| UV-Vis λmax | 420-460 nm in polar solvents[2] |

Synthesis of this compound

The synthesis of this compound is a two-step process involving the diazotization of 2-methoxy-d3-aniline followed by an azo coupling reaction with 2-naphthol.[2]

Experimental Protocol: Synthesis

Materials:

-

2-methoxy-d3-aniline

-

Sodium nitrite (B80452) (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

2-naphthol (β-naphthol)

-

Sodium hydroxide (B78521) (NaOH)

-

Ice

-

Distilled water

-

Ethanol (for recrystallization)

Step 1: Diazotization of 2-methoxy-d3-aniline

-

In a beaker, dissolve a specific molar amount of 2-methoxy-d3-aniline in a solution of concentrated hydrochloric acid and water.

-

Cool the resulting solution to 0-5 °C in an ice bath with constant stirring. Maintaining this low temperature is critical to prevent the decomposition of the diazonium salt.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite to the 2-methoxy-d3-aniline hydrochloride solution. The addition should be dropwise, ensuring the temperature does not exceed 5 °C.

-

Continue stirring the mixture in the ice bath for an additional 15-20 minutes after the addition is complete to ensure the full formation of the diazonium salt solution.

Step 2: Azo Coupling with 2-naphthol

-

In a separate beaker, dissolve an equimolar amount of 2-naphthol in an aqueous solution of sodium hydroxide.

-

Cool this alkaline 2-naphthol solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution from Step 1 to the cold alkaline 2-naphthol solution with vigorous stirring. A colored precipitate of this compound will form immediately.

-

Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.

-

Filter the crude product using vacuum filtration and wash it with cold distilled water to remove any unreacted salts.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.

-

Dry the purified product under vacuum.

Synthesis workflow for this compound.

Application in Alkaline Phosphatase Assay

This compound can serve as a chromogenic substrate for the determination of alkaline phosphatase (ALP) activity. The principle of the assay is the enzymatic hydrolysis of a phosphate (B84403) ester derivative of the dye by ALP, which releases the colored azo compound. The intensity of the color, measured spectrophotometrically, is proportional to the ALP activity.

Experimental Protocol: Alkaline Phosphatase Assay

Materials:

-

1-(2-Methoxyphenyl)azo-2-naphthyl phosphate (substrate)

-

Alkaline phosphatase (ALP) enzyme standard

-

Assay buffer (e.g., Tris-HCl or diethanolamine (B148213) buffer, pH 9.5-10.5)

-

Stop solution (e.g., NaOH or EDTA solution)

-

Microplate reader

-

96-well microplate

-

Biological samples (e.g., serum, cell lysates)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the substrate, 1-(2-Methoxyphenyl)azo-2-naphthyl phosphate, in a suitable solvent.

-

Prepare a series of ALP standards of known concentrations in the assay buffer.

-

Prepare the biological samples to be tested, diluting them with the assay buffer if necessary.

-

-

Assay Setup:

-

To each well of a 96-well microplate, add a specific volume of the assay buffer.

-

Add a specific volume of the ALP standards or the biological samples to their respective wells.

-

Include a blank control well containing only the assay buffer.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding a specific volume of the substrate solution to all wells.

-

Incubate the microplate at a controlled temperature (e.g., 37 °C) for a defined period (e.g., 15-30 minutes).

-

-

Measurement:

-

Stop the reaction by adding a specific volume of the stop solution to each well.

-

Measure the absorbance of each well at the λmax of 1-(2-Methoxyphenyl)azo-2-naphthol (approximately 420-460 nm) using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank control from the absorbance of the standards and samples.

-

Construct a standard curve by plotting the absorbance of the ALP standards against their known concentrations.

-

Determine the ALP activity in the biological samples by interpolating their absorbance values on the standard curve.

-

Workflow for an alkaline phosphatase assay.

Azo-Hydrazone Tautomerism

A significant chemical feature of this compound is its existence in a tautomeric equilibrium between the azo form and the hydrazone form. This equilibrium is influenced by factors such as the solvent polarity and the pH of the medium.[2] The azo form is characterized by the -N=N- double bond, while the hydrazone form features a C=N-NH- structure. This tautomerism can affect the compound's spectral properties and its interactions with other molecules.

Azo-hydrazone tautomeric equilibrium.

(Note: The images in the DOT script above are placeholders and would need to be replaced with actual chemical structure images for rendering.)

Conclusion

This compound is a versatile molecule with important applications in analytical chemistry and diagnostics. Its deuterated nature makes it particularly useful for sensitive and accurate quantification. The detailed protocols and structural information provided in this guide are intended to support researchers and professionals in the effective utilization of this compound in their work. Further research may explore its potential in other enzymatic assays and as a probe in various biological systems.

References

A Comprehensive Technical Guide to the Physical Properties of 1-(2-Methoxyphenyl)azo-2-naphthol-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Methoxyphenyl)azo-2-naphthol-d3 is the deuterated form of 1-(2-Methoxyphenyl)azo-2-naphthol, a member of the azo dye family. The defining feature of this class of compounds is the presence of an azo group (-N=N-) that connects a 2-methoxyphenyl group to a naphthol structure. The incorporation of three deuterium (B1214612) atoms in the methoxy (B1213986) group provides a valuable tool for researchers, particularly in spectroscopic analyses such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), where it can serve as an internal standard for quantitative analysis.[1] This technical guide provides an in-depth overview of the physical properties, synthesis, and common applications of this compound.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are largely comparable to its non-deuterated counterpart, commonly known as Sudan I. The introduction of deuterium isotopes results in a slight increase in molecular weight but does not significantly alter properties such as melting point, boiling point, or solubility.

Data Presentation: Physical and Spectroscopic Properties

| Property | Value | Notes |

| Molecular Formula | C₁₇H₁₁D₃N₂O₂ | |

| Molecular Weight | 281.32 g/mol | |

| Appearance | Orange to red or brown powder | Based on the non-deuterated analog.[2] |

| Melting Point | 131-133 °C | For the non-deuterated analog (Sudan I).[2] |

| Solubility | Insoluble in water. Soluble in ethanol, acetone, benzene, ether, and carbon disulfide.[2] | Based on the non-deuterated analog. |

| UV-Vis Absorption (λmax) | 420-460 nm | In polar solvents. This absorption is attributed to π→π* transitions within the conjugated system.[3] |

| Mass Spectrometry | Molecular Ion (M+) at m/z 281.1215 | High-Resolution Mass Spectrometry confirms the incorporation of three deuterium atoms. |

Experimental Protocols

Synthesis of 1-(2-Methoxyphenyl)azo-2-naphthol

The synthesis of this class of azo dyes is typically achieved through a two-step process involving diazotization followed by an azo coupling reaction.[4][5]

Step 1: Diazotization of 2-Methoxyaniline

-

Dissolve 2-methoxyaniline in a solution of concentrated hydrochloric acid and water.

-

Cool the solution to between 0-5°C in an ice bath. This low temperature is crucial to prevent the decomposition of the diazonium salt that will be formed.

-

Slowly add an aqueous solution of sodium nitrite (B80452) to the cooled 2-methoxyaniline hydrochloride solution. Maintain the temperature below 5°C throughout the addition. This reaction forms the 2-methoxybenzenediazonium chloride salt.

Step 2: Azo Coupling with 2-Naphthol (B1666908)

-

In a separate beaker, prepare a solution of 2-naphthol in 10% sodium hydroxide (B78521) solution.

-

Cool this solution to 10°C.

-

Slowly add the cold diazonium salt solution from Step 1 to the chilled 2-naphthol solution with continuous stirring. The temperature should be maintained between 0-5°C.

-

A red precipitate of 1-(2-Methoxyphenyl)azo-2-naphthol will form.

-

The product can then be collected by filtration, washed with water, and dried.[4]

-

For the deuterated compound, deuterated 2-methoxyaniline would be used as the starting material.

Purification by Recrystallization

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

-

Dissolve the impure compound in a minimum amount of hot ethanol.

-

Allow the solution to cool slowly. The purified crystals will precipitate out of the solution.

-

Collect the crystals by filtration and dry them.

Applications in Biochemical Assays

This compound and related azo dyes are utilized as substrates in various enzyme assays, most notably for the detection of alkaline phosphatase activity.[3]

Alkaline Phosphatase Activity Assay

The fundamental principle of this assay is the enzymatic hydrolysis of a phosphate (B84403) ester substrate by alkaline phosphatase, which results in the formation of a colored product that can be quantified spectrophotometrically.[6][7]

Methodology:

-

A substrate, such as a naphthol AS phosphate derivative, is incubated with the biological sample containing alkaline phosphatase.

-

Alkaline phosphatase cleaves the phosphate group from the substrate, liberating a naphthol derivative.

-

This liberated naphthol derivative then couples with a diazonium salt (e.g., Fast Red TR) present in the reaction mixture.[8]

-

This coupling reaction forms an insoluble, colored azo dye at the site of enzyme activity.[7]

-

The intensity of the color produced is proportional to the alkaline phosphatase activity in the sample and can be measured using a spectrophotometer.

Visualizations

Synthesis Workflow

Caption: A diagram illustrating the two-step synthesis process of 1-(2-Methoxyphenyl)azo-2-naphthol.

Alkaline Phosphatase Assay Workflow

Caption: A workflow diagram of an alkaline phosphatase assay using an azo dye coupling method.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chembk.com [chembk.com]

- 3. Buy this compound [smolecule.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. scribd.com [scribd.com]

- 6. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

- 7. The Clinical Application of a Modified Azo-Dye Technic for the Determination of Alkaline Phosphatase Activity in Neutrophils | MDedge [mdedge.com]

- 8. A highly fluorescent simultaneous azo dye technique for demonstration of nonspecific alkaline phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of 1-(2-Methoxyphenyl)azo-2-naphthol-d3

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis pathway for 1-(2-Methoxyphenyl)azo-2-naphthol-d3. The synthesis is based on the well-established method of diazotization followed by azo coupling. The deuterium (B1214612) labeling on the methoxy (B1213986) group allows for its use as an internal standard or tracer in various analytical and metabolic studies.[1][2]

Synthesis Pathway Overview

The synthesis of this compound is achieved through a two-step process.[3][4][5] The first step is the diazotization of the deuterated primary aromatic amine, 2-(methoxy-d3)aniline. This reaction, typically conducted at low temperatures (0-5 °C) using sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, converts the amine group into a highly reactive diazonium salt.[6][7][8]

The second step is the azo coupling reaction. The freshly prepared, cold diazonium salt solution is added to an alkaline solution of 2-naphthol (B1666908) (β-naphthol).[8][9] The electrophilic diazonium ion attacks the electron-rich naphthol ring, resulting in the formation of the azo compound, this compound, which precipitates from the solution as a colored solid.[10]

Caption: Overall synthesis pathway for this compound.

Quantitative Data

The following tables summarize the necessary reagents and expected physicochemical properties of the final product.

Table 1: Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Role |

|---|---|---|---|

| 2-(methoxy-d3)aniline | C₇H₆D₃NO | 126.18 | Deuterated Starting Material |

| 2-Naphthol | C₁₀H₈O | 144.17 | Coupling Agent |

| Sodium Nitrite | NaNO₂ | 69.00 | Diazotizing Agent |

| Hydrochloric Acid (conc.) | HCl | 36.46 | Acid Catalyst |

| Sodium Hydroxide (B78521) | NaOH | 40.00 | Base for Coupling |

| Ethanol (B145695) / Glacial Acetic Acid | C₂H₅OH / CH₃COOH | 46.07 / 60.05 | Recrystallization Solvent |

Table 2: Physicochemical Properties

| Property | Value (Expected) |

|---|---|

| Molecular Formula | C₁₇H₁₁D₃N₂O₂ |

| Molar Mass | 279.33 g/mol |

| Appearance | Red to Orange Powder/Crystals[4][5] |

| Melting Point | Approx. 131 °C (for non-deuterated analog)[4][8] |

| Solubility | Insoluble in water; Slightly soluble in ethanol, acetone, benzene[4][5] |

| Color in Conc. H₂SO₄ | Red-light purple[4][5] |

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for synthesizing analogous azo dyes.[6][8][9]

Step 1: Preparation of the Diazonium Salt Solution (Diazotization)

-

In a 100 mL beaker, dissolve a specific molar amount of 2-(methoxy-d3)aniline (e.g., 0.05 mol) in a mixture of concentrated hydrochloric acid (e.g., 15 mL) and water (e.g., 15 mL).[8]

-

Cool the resulting solution to 0-5 °C in an ice-water bath with constant stirring.

-

In a separate beaker, prepare a solution of sodium nitrite (e.g., 0.055 mol) in water (e.g., 20 mL) and cool it in the ice bath.

-

Slowly add the cold sodium nitrite solution dropwise to the stirred aniline (B41778) hydrochloride solution, ensuring the temperature is maintained below 5 °C.[6][8] The formation of the diazonium salt is indicated by a clear solution.

-

Maintain a slight excess of nitrous acid, which can be confirmed using starch-iodide paper. Keep the resulting diazonium salt solution in the ice bath for immediate use in the next step.

Step 2: Azo Coupling with 2-Naphthol

-

In a 250 mL beaker, dissolve a molar equivalent of 2-naphthol (e.g., 0.05 mol) in an aqueous solution of 10% sodium hydroxide (e.g., 45 mL).[8]

-

Cool this alkaline naphthol solution to 5 °C in an ice-water bath, which may be assisted by adding crushed ice directly to the mixture.[8]

-

While stirring the naphthol solution vigorously, slowly add the cold diazonium salt solution prepared in Step 1.[9]

-

A colored precipitate of this compound will form immediately.[11]

-

Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the completion of the coupling reaction.

Step 3: Isolation and Purification

-

Collect the precipitated solid product by suction filtration using a Buchner funnel.

-

Wash the crystals on the filter paper with cold water to remove any unreacted salts and impurities.[9]

-

Press the product dry on the funnel to remove excess water.

-

For further purification, recrystallize the crude product from a suitable solvent such as ethanol or glacial acetic acid to obtain pure crystals.[4][9]

-

Dry the purified product in a desiccator or a vacuum oven at a low temperature.

References

- 1. Buy this compound [smolecule.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Synthesis Process of Solvent Orange 2 - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. Solvent Orange 2 CAS#: 2646-17-5 [m.chemicalbook.com]

- 6. archive.conscientiabeam.com [archive.conscientiabeam.com]

- 7. quora.com [quora.com]

- 8. scribd.com [scribd.com]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. scribd.com [scribd.com]

- 11. Diazotization of Aniline Derivatives: Diazo Coupling [chemedx.org]

Spectroscopic and Synthetic Profile of 1-(2-Methoxyphenyl)azo-2-naphthol-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodology for 1-(2-Methoxyphenyl)azo-2-naphthol-d3, a deuterated analog of the azo dye 1-(2-Methoxyphenyl)azo-2-naphthol. The inclusion of deuterium (B1214612) atoms in the methoxy (B1213986) group makes this compound a valuable tool in various research applications, including as an internal standard for mass spectrometry-based quantification and for mechanistic studies of drug metabolism.

Core Spectroscopic Data

The spectroscopic data for this compound and its non-deuterated analog are summarized below. These data are essential for the characterization and identification of the compound.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) provides the most definitive evidence for the successful synthesis and deuteration of the target compound.

| Compound | Ionization Mode | Calculated m/z | Observed m/z | Reference |

| This compound | ESI+ | 281.1215 | [M]⁺ 281.1215 | N/A |

UV-Visible Spectroscopy

The UV-Vis absorption spectrum of azo dyes is characterized by strong absorbance in the visible region, attributable to the extended π-conjugation of the molecule.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |

| This compound | Polar Solvents | 420-460 | Not Reported | N/A |

| 1-Phenylazo-2-naphthol (analog) | Not Specified | 300-450 | Not Reported | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following tables present the expected ¹H and ¹³C NMR chemical shifts for the non-deuterated analog, 1-(2-methoxyphenyl)azo-2-naphthol, based on data from structurally similar compounds. The primary difference in the ¹H NMR spectrum of the deuterated compound would be the absence of the methoxy proton signal. In the ¹³C NMR spectrum, the carbon of the deuterated methoxy group would exhibit a characteristic multiplet due to C-D coupling and a slight upfield shift.

¹H NMR Spectral Data (Reference)

| Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Reference Compound |

| Aromatic Protons | 6.82 - 7.88 | m | - | 1-(aryl)azo-2-naphthol derivatives[2] |

| -OCH₃ | ~3.88 | s | - | 1-(2-methoxyphenyl)-N-phenylmethanimine[3] |

| Naphthol -OH | Not specified | - | - |

¹³C NMR Spectral Data (Reference)

| Assignment | Chemical Shift (δ) ppm | Reference Compound |

| Aromatic Carbons | 112.0 - 159.3 | 1-(2-methoxyphenyl)-N-phenylmethanimine[3] |

| Azo-linked Carbons | 140.1 - 144.7 | Sudan I[4] |

| -OCH₃ | 55.8 | 1-(2-methoxyphenyl)-N-phenylmethanimine[3] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule. The characteristic vibrational frequencies for 1-(2-methoxyphenyl)azo-2-naphthol are presented below, based on data for analogous azo dyes.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| O-H (naphthol) | Stretching | 3400-3600 | [5] |

| C-H (aromatic) | Stretching | ~3050 | [4] |

| C=C (aromatic) | Stretching | 1500-1700 | [5] |

| N=N (azo) | Stretching | 1400-1600 | [5] |

| C-O (ether) | Stretching | 1000-1300 | General Range |

Experimental Protocols

The synthesis of this compound is achieved through a well-established two-step process: diazotization of 2-methoxyaniline-d3 followed by azo coupling with 2-naphthol (B1666908). The following is a detailed experimental protocol adapted from procedures for similar azo dyes.[1][6][7]

Synthesis of 1-(2-Methoxyphenyl)azo-2-naphthol

Materials:

-

2-Methoxyaniline (1.0 eq)

-

Concentrated Hydrochloric Acid (approx. 3.0 eq)

-

Sodium Nitrite (B80452) (NaNO₂) (approx. 1.05 eq)

-

2-Naphthol (1.0 eq)

-

Sodium Hydroxide (NaOH)

-

Ice

-

Distilled Water

-

Ethanol (B145695) or Glacial Acetic Acid (for recrystallization)

Procedure:

Step 1: Diazotization of 2-Methoxyaniline

-

In a beaker, dissolve 2-methoxyaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (2.5 eq) and water. Stir until a clear solution is obtained.

-

Cool the beaker in an ice-salt bath to maintain a temperature between 0 and 5 °C.

-

In a separate beaker, prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of cold water.

-

Slowly add the sodium nitrite solution dropwise to the cold 2-methoxyaniline hydrochloride solution with constant, vigorous stirring. The temperature must be maintained below 5 °C throughout the addition to prevent the decomposition of the diazonium salt.

-

After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure the diazotization is complete. The resulting diazonium salt solution should be used immediately in the next step.

Step 2: Azo Coupling with 2-Naphthol

-

In a separate larger beaker, dissolve 2-naphthol (1.0 eq) in an aqueous solution of 10% sodium hydroxide. Stir until a clear solution is formed.

-

Cool this alkaline solution of 2-naphthol in an ice bath to below 5 °C.

-

While maintaining the low temperature and with vigorous stirring, slowly add the freshly prepared cold diazonium salt solution to the alkaline 2-naphthol solution.

-

A brightly colored precipitate of 1-(2-Methoxyphenyl)azo-2-naphthol should form immediately.

-

Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.

Step 3: Isolation and Purification

-

Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Wash the solid product generously with cold distilled water to remove any unreacted salts and other water-soluble impurities.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or glacial acetic acid, to yield the pure 1-(2-Methoxyphenyl)azo-2-naphthol.

-

Dry the purified crystals in a desiccator.

To synthesize the deuterated analog, this compound, commercially available 2-methoxyaniline-d3 would be used as the starting material in the same procedure.

Visualizations

Logical Relationship of Synthesis

The synthesis of 1-(2-Methoxyphenyl)azo-2-naphthol follows a clear two-step logical progression from starting materials to the final product.

Experimental Workflow

The experimental workflow for the synthesis involves a series of sequential steps, each with specific conditions and handling procedures.

References

Tautomeric Equilibrium of 1-(2-Methoxyphenyl)azo-2-naphthol-d3: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the tautomeric phenomena observed in 1-(2-methoxyphenyl)azo-2-naphthol-d3, a deuterated arylazo naphthol derivative. The inherent azo-hydrazone tautomerism of this class of compounds is of significant interest in various fields, including medicinal chemistry and materials science, due to the influence of the tautomeric state on the molecule's chemical properties, biological activity, and spectral characteristics. The deuterium (B1214612) labeling in the methoxy (B1213986) group serves as a valuable tool for mechanistic and spectroscopic studies, particularly in nuclear magnetic resonance (NMR).

Azo-Hydrazone Tautomerism

This compound coexists as two principal tautomeric forms: the azo-enol form and the quinone-hydrazone form. This equilibrium is dynamic and influenced by several factors, including the solvent, temperature, and pH. The stability of each tautomer is dictated by intramolecular hydrogen bonding and the electronic effects of the substituents on the aromatic rings.

Caption: Azo-enol and Quinone-hydrazone tautomeric equilibrium.

Quantitative Analysis of Tautomerism

Below is a summary of computational data for related 1-(4-R-phenylazo)-2-naphthol compounds, illustrating the impact of substituents and solvent on the relative Gibbs free energy (ΔG_rel in kcal/mol) of the tautomers.

| Substituent (R) | Solvent | ΔG_rel (Azo) | ΔG_rel (Hydrazone) | Predominant Form |

| H | CCl4 | 2.188 | 2.587 | Azo |

| H | CH3OH | 1.692 | 0.830 | Hydrazone |

| OEt | CCl4 | 0.813 | 0.734 | Hydrazone |

| OEt | CH3OH | - | - | - |

Note: Data is illustrative for related compounds and not specific to this compound.

Experimental Protocols

The study of the tautomerism of this compound involves its synthesis followed by spectroscopic and computational analysis.

Synthesis of this compound

The synthesis is typically achieved through an azo coupling reaction.

-

Diazotization of 2-Methoxyaniline-d3:

-

Dissolve 2-methoxyaniline-d3 in a solution of hydrochloric acid and water.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a chilled aqueous solution of sodium nitrite (B80452) (NaNO2) while maintaining the low temperature to form the diazonium salt.

-

-

Coupling with 2-Naphthol (B1666908):

-

Prepare a solution of 2-naphthol in aqueous sodium hydroxide.

-

Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the 2-naphthol solution with vigorous stirring.

-

The azo dye will precipitate as a colored solid.

-

-

Isolation and Purification:

-

Filter the precipitate and wash with cold water to remove excess reagents.

-

Recrystallize the crude product from a suitable solvent, such as ethanol (B145695) or glacial acetic acid, to obtain the purified this compound.

-

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The tautomeric equilibrium can be monitored by observing the chemical shifts of the hydroxyl and amine protons. The azo-enol form will show a characteristic -OH peak, while the quinone-hydrazone form will exhibit an -NH proton signal, typically at a different chemical shift.

-

¹³C NMR: The chemical shifts of the carbon atoms, particularly C1 and C2 of the naphthol ring, are sensitive to the tautomeric form. The quinone-hydrazone form will show a carbonyl-like carbon signal.

-

¹⁵N NMR: This technique can provide direct evidence for the tautomeric state by observing the nitrogen chemical shifts.

UV-Visible (UV-Vis) Spectroscopy:

-

The azo and hydrazone tautomers have distinct absorption spectra. The azo form typically absorbs at a shorter wavelength compared to the more conjugated hydrazone form.

-

By analyzing the absorption spectra in different solvents, the position of the tautomeric equilibrium and the influence of solvent polarity can be determined.

Computational Analysis

Density Functional Theory (DFT) calculations are commonly employed to model the tautomeric equilibrium.

-

Geometry Optimization: The structures of both the azo and hydrazone tautomers are optimized to find their minimum energy conformations.

-

Energy Calculations: The relative energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) of the tautomers are calculated to predict the predominant form in the gas phase and in various solvents (using continuum solvation models like PCM).

Experimental and Analytical Workflow

The comprehensive study of this compound tautomerism follows a structured workflow.

Technical Guide: Solubility Profile of 1-(2-Methoxyphenyl)azo-2-naphthol and its Deuterated Analog

Introduction

1-(2-Methoxyphenyl)azo-2-naphthol, also known under common names such as Sudan Orange G and C.I. Solvent Orange 1, is an oil-soluble synthetic azo dye. Its deuterated analog, 1-(2-Methoxyphenyl)azo-2-naphthol-d3 (Sudan Red G-d3), is primarily utilized as an internal standard for quantitative analysis by methods such as mass spectrometry (GC-MS or LC-MS) or as a tracer in metabolic studies.[1][2] The solubility of these compounds in organic solvents is a critical physical property that dictates their application in various fields, from analytical chemistry to industrial coloring processes.

This technical guide provides a consolidated overview of the available solubility data for the parent compound, 1-(2-Methoxyphenyl)azo-2-naphthol. Due to the scarcity of specific quantitative data for the deuterated version, the data for the non-deuterated analog is presented as a close surrogate, given that isotopic labeling typically has a minimal effect on solubility properties. This document also outlines a standard experimental protocol for solubility determination and provides a visual workflow for this process.

Solubility Data

The solubility of 1-(2-Methoxyphenyl)azo-2-naphthol is generally characterized by its affinity for organic solvents and low solubility in aqueous solutions.[3][4] The available quantitative and qualitative data are summarized in the table below.

Table 1: Solubility of 1-(2-Methoxyphenyl)azo-2-naphthol in Various Solvents

| Organic Solvent | Temperature | Solubility / Observation | Source |

| Ethanol | Not Specified | 0.2 - 0.3 g / 100 mL | [3][4] |

| Ether | Not Specified | Soluble | [3][4] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Slightly Soluble | [3] |

| Methanol | Not Specified | Slightly Soluble | [3] |

| Vegetable Oil | Not Specified | Soluble | [3][4] |

| Water | 20 °C | 0.2 g / L (Slightly Soluble) | [3][5] |

Note: Data for the deuterated analog, this compound, is not explicitly available in the public domain. The data presented here for the parent compound is considered a reliable estimate.

Standard Experimental Protocol: Isothermal Shake-Flask Method

The following section details a standardized and widely accepted methodology for determining the equilibrium solubility of a solid compound in an organic solvent.

3.1 Objective To determine the saturation concentration of a solute (e.g., 1-(2-Methoxyphenyl)azo-2-naphthol) in a specific organic solvent at a constant temperature.

3.2 Materials and Equipment

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector or a UV-Vis Spectrophotometer

-

The solute (e.g., 1-(2-Methoxyphenyl)azo-2-naphthol)

-

The selected organic solvent

3.3 Procedure

-

Preparation: Add an excess amount of the solid compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Securely cap the vials and place them in a constant temperature shaker bath. Agitate the vials for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Subsequently, centrifuge the vials at a high speed to pellet any suspended solid particles.

-

Sample Extraction: Carefully extract an aliquot of the clear supernatant. To ensure no solid particles are transferred, pass the aliquot through a syringe filter (e.g., 0.22 µm).

-

Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a pre-calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in units such as mg/mL, g/L, or mol/L.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental process described above.

Caption: Workflow for the Isothermal Shake-Flask Solubility Method.

References

An In-depth Technical Guide to 1-(2-Methoxyphenyl)azo-2-naphthol-d3 (CAS: 1398109-09-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Methoxyphenyl)azo-2-naphthol-d3 (CAS Number: 1398109-09-5), a deuterated analogue of the azo dye Sudan Red G. This stable isotope-labeled compound is a critical tool in analytical chemistry, primarily serving as an internal standard for the highly accurate quantification of its non-labeled counterpart and related Sudan dyes in various matrices, particularly in food safety testing. This document details its physicochemical properties, synthesis, applications, and provides exemplary experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Additionally, its known biological interactions are discussed and visualized.

Introduction

This compound is the deuterium-labeled form of 1-(2-Methoxyphenyl)azo-2-naphthol, an industrial azo dye also known as C.I. Solvent Red 1 or Sudan Red G. The incorporation of three deuterium (B1214612) atoms into the methoxy (B1213986) group (-OCD₃) provides a distinct mass shift without significantly altering the chemical properties of the molecule.[1] This makes it an ideal internal standard for quantitative analysis by mass spectrometry-based methods such as GC-MS and LC-MS/MS.[1] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to highly accurate and precise measurements.[2]

The parent compound, Sudan Red G, is classified as a potential carcinogen and its use as a food additive is prohibited in many jurisdictions.[3] Consequently, sensitive and reliable analytical methods are required to monitor its presence in food products like spices, sauces, and oils.[3][4] this compound plays a pivotal role in these analytical workflows.

Physicochemical and Analytical Properties

The fundamental properties of this compound are summarized below. The mass spectrometry data for the parent compound is provided as a reference for method development.

| Property | Value | Reference |

| CAS Number | 1398109-09-5 | [1] |

| Unlabeled CAS | 1229-55-6 | [1] |

| Molecular Formula | C₁₇H₁₁D₃N₂O₂ | [1] |

| Molecular Weight | 281.32 g/mol | [1] |

| Synonyms | Sudan Red G-d3 | [5] |

| Appearance | Orange to yellow solid or dark red powder | [6] |

Mass Spectrometry Data for Quantitative Analysis

The primary application of this compound is as an internal standard in LC-MS/MS. The table below lists the typical Multiple Reaction Monitoring (MRM) transitions for the non-deuterated Sudan Red G. For the deuterated standard, the precursor ion (Q1) will be shifted by +3 Da. The product ions (Q3) may or may not be shifted depending on whether the deuterium atoms are retained in the fragment.

| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Reference |

| Sudan Red G | 279.1 | 123.1 | [7] |

| Sudan Red G | 279.1 | 108.1 | [7] |

| This compound (Predicted) | 282.1 | 123.1 or 126.1 | N/A |

Synthesis and Chemical Reactions

Synthesis

The synthesis of deuterated Sudan dyes, including this compound, is achieved through a modification of the standard azo coupling reaction.[8] The general procedure involves two main steps:

-

Diazotization: A deuterated aromatic amine, in this case, 2-methoxy-d3-aniline, is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and hydrochloric acid) at low temperatures (0-5°C) to form a stable diazonium salt.

-

Azo Coupling: The resulting diazonium salt is then reacted with a coupling agent, 2-naphthol, under alkaline conditions. The electrophilic diazonium ion attacks the electron-rich naphthol ring to form the azo compound, which precipitates from the solution.

The structure of the resulting compound is typically confirmed using ¹H NMR spectroscopy and high-resolution mass spectrometry.[8]

Chemical Reactions

-

Tautomerization: Like other azo-naphthol dyes, this compound can exist in equilibrium between its azo and hydrazone tautomeric forms, a property that can be influenced by solvent and pH.[9]

-

Redox Reactions: The azo group (-N=N-) can be reductively cleaved under certain biological or chemical conditions to form amines.[8][9] This metabolic breakdown is a key concern regarding the toxicity of the parent compounds.

Applications and Experimental Protocols

The primary application of this compound is as an internal standard for the quantification of Sudan dyes in food matrices by LC-MS/MS.[3][10]

General Experimental Protocol: Quantification of Sudan Dyes in Spices

This protocol is a representative example adapted from established methods for Sudan dye analysis.[3][7][10]

1. Reagents and Materials:

-

This compound (Internal Standard Stock Solution: 1 µg/mL in acetonitrile)

-

Sudan I, II, III, IV, and Red G standards (Analyte Stock Solution: 1 µg/mL in acetonitrile)

-

Acetonitrile (B52724) (HPLC or LC-MS grade)

-

Water (LC-MS grade)

-

Formic Acid

-

Homogenized spice sample (e.g., paprika, chili powder)

2. Sample Preparation:

-

Weigh 1 gram of the homogenized spice sample into a 50 mL centrifuge tube.

-

Spike the sample with a known amount of the internal standard solution (e.g., 20 µL of 1 µg/mL this compound).

-

Add 10 mL of acetonitrile to the tube.

-

Vortex vigorously for 1 minute, followed by shaking for 10 minutes to ensure thorough extraction.

-

Centrifuge the sample at 8000 rpm for 10 minutes to pellet the solid matrix.

-

Carefully transfer the supernatant to a clean tube.

-

Filter the extract through a 0.22 µm syringe filter into an LC vial for analysis.

3. LC-MS/MS Analysis:

-

LC System: UPLC/HPLC system

-

Column: C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18)[10]

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: A typical gradient starts with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipophilic dyes.[10]

-

Mass Spectrometer: Triple quadrupole mass spectrometer (TQ-MS)

-

Ionization Mode: Electrospray Ionization, Positive (ESI+)

-

Analysis Mode: Multiple Reaction Monitoring (MRM)

4. Quantification:

-

Prepare a calibration curve using matrix-matched standards (blank spice extract spiked with known concentrations of analytes and a constant concentration of the internal standard).

-

The concentration of the analyte in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Biological Activity and Interactions

While the primary use of the deuterated form is analytical, the biological activities of the parent compound, 1-(2-Methoxyphenyl)azo-2-naphthol, are relevant for understanding its potential interactions and toxicological profile.

-

Enzyme Substrate: The compound is known to serve as a substrate for the enzyme alkaline phosphatase, making it useful in certain biochemical assays to detect enzyme activity.[9]

-

Antimicrobial Properties: Studies on similar azo-naphthol compounds have demonstrated significant antibacterial activity against various microorganisms, including Staphylococcus aureus and Escherichia coli. The presence of the azo group appears to be crucial for this biological activity.[11][12] This suggests the compound can interact with bacterial cellular structures or metabolic pathways.

Conclusion

This compound is an indispensable analytical tool for regulatory, research, and quality control laboratories. Its utility as a stable isotope-labeled internal standard ensures the highest level of accuracy in the quantification of banned Sudan dyes in complex matrices. This guide provides the foundational technical data and procedural outlines necessary for its effective implementation in advanced analytical workflows. While its direct biological application is limited, understanding the properties of its parent compound provides valuable context for toxicological and biochemical research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 1-[(2,5-dimethoxyphenyl)azo]-2-naphthol - CD Formulation [formulationbio.com]

- 7. laborindo.com [laborindo.com]

- 8. researchgate.net [researchgate.net]

- 9. Buy this compound [smolecule.com]

- 10. lcms.cz [lcms.cz]

- 11. researchgate.net [researchgate.net]

- 12. sphinxsai.com [sphinxsai.com]

An In-depth Technical Guide to the Properties of Deuterated Sudan Red G

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties of Deuterated Sudan Red G, a valuable tool in analytical and metabolic research. Due to the limited availability of public data specifically for the deuterated form, this guide also includes extensive information on the non-deuterated Sudan Red G for comparative purposes. Deuterated standards are crucial for enhancing the accuracy of quantitative analysis by mass spectrometry, particularly in complex matrices, and for tracing metabolic pathways.

Core Properties: A Comparative Analysis

Direct experimental data for the physicochemical properties of Deuterated Sudan Red G are not widely published. However, the properties of its non-deuterated counterpart, Sudan Red G, are well-documented and provide a benchmark. The introduction of deuterium (B1214612) atoms is expected to have a minimal impact on most bulk physical properties, with the most significant change being the increase in molecular weight.

Table 1: Physicochemical Properties of Sudan Red G and its Deuterated Analog

| Property | Sudan Red G | Deuterated Sudan Red G (Sudan Red G-d2) | Data Source |

| Molecular Formula | C₁₇H₁₄N₂O₂ | C₁₇H₁₂D₂N₂O₂ | [1][2][3][4] |

| Molecular Weight | 278.31 g/mol | 280.32 g/mol | [1][5] |

| Appearance | Reddish-orange powder | Not specified (expected to be similar) | [2][4] |

| Melting Point | 225 °C | Not specified | [2] |

| Boiling Point | Not specified | Not specified | |

| Solubility | Insoluble in water; Soluble in fats, oils, and waxes. | Not specified (expected to be similar) | [2][3][4] |

| UV-Vis λmax | 489-499 nm (in toluene) | Not specified (expected to be very similar) | [6] |

Synthesis of Deuterated Sudan Red G: A Representative Protocol

While a specific, detailed protocol for the synthesis of Deuterated Sudan Red G is not publicly available, a general method can be outlined based on established procedures for synthesizing azo dyes and incorporating deuterium labels. The following is a representative, two-step protocol.

Experimental Protocol: Synthesis of Deuterated Sudan Red G

Step 1: Diazotization of a Deuterated Aromatic Amine

-

Preparation of Deuterated Amine: A suitable deuterated precursor, such as deuterated o-anisidine (B45086) (2-methoxyaniline), would be required. The synthesis of such precursors often involves H/D exchange reactions on the aromatic ring using a strong acid in the presence of a deuterium source like D₂O.

-

Diazotization Reaction:

-

Dissolve the deuterated o-anisidine in a cooled (0-5 °C) acidic solution (e.g., HCl in D₂O).

-

Slowly add a solution of sodium nitrite (B80452) (NaNO₂) dissolved in D₂O to the amine solution while maintaining the low temperature.

-

Stir the reaction mixture for a short period to ensure the complete formation of the diazonium salt.

-

Step 2: Azo Coupling

-

Preparation of Coupling Agent: Dissolve 2-naphthol (B1666908) in a cooled (0-5 °C) alkaline solution (e.g., NaOH in D₂O).

-

Coupling Reaction:

-

Slowly add the previously prepared cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.

-

Maintain the temperature below 5 °C throughout the addition.

-

An azo dye precipitate should form.

-

Continue stirring the mixture in the cold for a period to ensure the reaction goes to completion.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold water and then a suitable organic solvent to remove impurities.

-

The crude product can be further purified by recrystallization from an appropriate solvent.

-

Characterization: The final product, Deuterated Sudan Red G, should be characterized to confirm its structure and purity using techniques such as ¹H NMR, ¹³C NMR, high-resolution mass spectrometry, and elemental analysis.[7]

Analytical Applications and Experimental Workflows

Deuterated Sudan Red G is primarily utilized as an internal standard in analytical methods for the detection and quantification of Sudan dyes in various matrices, particularly in food products.[7][8] The use of a deuterated analog as an internal standard helps to correct for matrix effects and variations in sample preparation and instrument response, leading to more accurate and precise results.

An illustrative workflow for the analysis of Sudan dyes using a deuterated internal standard is presented below.

Caption: A typical experimental workflow for the quantification of Sudan dyes using a deuterated internal standard.

Experimental Protocol: LC-MS/MS Analysis of Sudan Dyes

The following is a generalized protocol based on published methods for the analysis of Sudan dyes in food samples.[8][9]

-

Sample Preparation:

-

Homogenize the food sample (e.g., chili powder, tomato sauce).

-

Weigh a precise amount of the homogenized sample into a centrifuge tube.

-

-

Internal Standard Spiking:

-

Add a known amount of Deuterated Sudan Red G solution (in a suitable solvent) to the sample.

-

-

Extraction:

-

Add an appropriate extraction solvent (e.g., acetonitrile).

-

Vortex or sonicate the mixture to ensure thorough extraction of the analytes.

-

Centrifuge the sample to separate the solid matrix from the solvent extract.

-

-

Cleanup (Optional but Recommended):

-

The supernatant can be further purified using solid-phase extraction (SPE) to remove interfering matrix components.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is typically used for high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the native Sudan dyes and the deuterated internal standard are monitored.

-

-

-

Quantification:

-

A calibration curve is generated by analyzing standards containing known concentrations of the native Sudan dyes and a fixed concentration of the deuterated internal standard.

-

The concentration of the Sudan dyes in the sample is determined by comparing the peak area ratio of the native analyte to the deuterated internal standard against the calibration curve.

-

Table 2: Representative Mass Spectrometry Parameters for Sudan Red G Analysis

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Sudan Red G | 279.1 | 156 | 93 |

| Deuterated Sudan Red G-d2 | 281.1 | (Expected to be similar) | (Expected to be similar) |

Note: The specific product ions for the deuterated standard would need to be determined experimentally but are often the same as the non-deuterated form unless the deuterium label is on a fragment that is lost.[9]

Metabolic Pathway of Sudan Dyes

Sudan dyes, including Sudan Red G, are not known to be involved in specific cell signaling pathways. However, their metabolism, particularly by the gut microflora, is of significant toxicological interest. The primary metabolic pathway involves the reductive cleavage of the azo bond (-N=N-), which leads to the formation of aromatic amines.[10][11] Some of these metabolites are known or suspected carcinogens.

Caption: The metabolic pathway of Sudan Red G via reductive cleavage by gut microflora.

The use of deuterated Sudan Red G in metabolic studies can help in unequivocally identifying and quantifying its metabolites in complex biological samples. The deuterium label serves as a unique mass tag that distinguishes the metabolites originating from the administered compound from endogenous molecules.

Conclusion

Deuterated Sudan Red G is an essential analytical tool for researchers in food safety, toxicology, and drug development. While specific physicochemical data for the deuterated compound are scarce in public literature, its properties can be reasonably inferred from its non-deuterated analog. The primary application of Deuterated Sudan Red G is as an internal standard to improve the accuracy and reliability of analytical methods for detecting illegal food colorants. Furthermore, its use in metabolic studies can provide valuable insights into the biotransformation and potential toxicity of this class of azo dyes. The experimental protocols and workflows provided herein offer a solid foundation for the application of Deuterated Sudan Red G in a research setting.

References

- 1. scbt.com [scbt.com]

- 2. Sudan Red G - Wikipedia [en.wikipedia.org]

- 3. Sudan red G [chembk.com]

- 4. Sudan red G [himedialabs.com]

- 5. cifga.com [cifga.com]

- 6. 苏丹红 G reagent for Ph. Eur. | Sigma-Aldrich [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. lcms.cz [lcms.cz]

- 9. agilent.com [agilent.com]

- 10. Anaerobic Metabolism of 1-Amino-2-Naphthol-Based Azo Dyes (Sudan Dyes) by Human Intestinal Microflora - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of Orange II and Sudan III azo dyes and their metabolites on Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(2-Methoxyphenyl)azo-2-naphthol-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the deuterated azo dye, 1-(2-Methoxyphenyl)azo-2-naphthol-d3. This document details the experimental protocols, quantitative data, and key structural features of this compound, which is valuable as an internal standard and tracer in various biochemical and analytical applications.[1]

Introduction

This compound is the deuterium-labeled form of 1-(2-Methoxyphenyl)azo-2-naphthol, an azo compound characterized by a diazene (B1210634) bridge linking a 2-methoxyphenyl group and a 2-naphthol (B1666908) moiety.[2] The incorporation of three deuterium (B1214612) atoms in the methoxy (B1213986) group allows for its use in quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The deuterium labeling provides a distinct mass shift and unique NMR signals, facilitating its use as an internal standard in pharmacokinetic and metabolic studies.[1]

Synthesis

The synthesis of this compound is achieved through a two-step process: first, the synthesis of the deuterated precursor, 2-methoxy-d3-aniline, followed by a diazotization reaction and subsequent azo coupling with 2-naphthol.

Synthesis of 2-methoxy-d3-aniline

The deuterated intermediate, 2-methoxy-d3-aniline, can be prepared from 2-aminophenol (B121084) by methylation using a deuterated methylating agent, such as deuterated methyl iodide (CD3I) or deuterated dimethyl sulfate (B86663) ((CD3)2SO4), in the presence of a suitable base.

Synthesis of this compound

The final compound is synthesized via a classical azo coupling reaction.[3] This involves the diazotization of 2-methoxy-d3-aniline followed by coupling with 2-naphthol.

Experimental Protocol:

Step 1: Diazotization of 2-methoxy-d3-aniline

-

Dissolve 2-methoxy-d3-aniline in a cold aqueous solution of hydrochloric acid (0-5 °C).

-

Slowly add a chilled aqueous solution of sodium nitrite (B80452) (NaNO2) dropwise to the aniline (B41778) solution while maintaining the temperature between 0-5 °C with constant stirring.

-

The reaction mixture is stirred for an additional 20-30 minutes at this temperature to ensure complete formation of the diazonium salt.

Step 2: Azo Coupling with 2-Naphthol

-

In a separate beaker, dissolve 2-naphthol in an aqueous solution of sodium hydroxide (B78521) and cool it to 0-5 °C.

-

Slowly add the freshly prepared diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.

-

A colored precipitate of this compound will form immediately.

-

Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.

-

The precipitate is then collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then dried in a desiccator.

-

For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol (B145695) or glacial acetic acid.

Characterization

A comprehensive characterization of this compound is essential to confirm its identity, purity, and structural integrity. The following are the key analytical techniques employed:

Physical Properties

| Property | Value |

| Molecular Formula | C₁₇H₁₁D₃N₂O₂ |

| Molecular Weight | 281.32 g/mol [1] |

| Appearance | Expected to be a colored solid |

| Melting Point | Not available for the deuterated compound. The non-deuterated analog has a melting point of 131-133 °C.[4] |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The absence of a proton signal for the methoxy group in the ¹H NMR spectrum and the characteristic triplet (due to deuterium coupling) in the ¹³C NMR spectrum for the methoxy carbon are definitive indicators of successful deuteration.

Expected ¹H NMR Data (CDCl₃, 400 MHz):

-

A complex multiplet pattern in the aromatic region (δ 6.8-8.6 ppm) corresponding to the protons of the phenyl and naphthyl rings.

-

A broad singlet for the hydroxyl proton (-OH), the chemical shift of which is concentration and solvent dependent.

-

The absence of a singlet around δ 3.9 ppm, which would correspond to the non-deuterated methoxy protons.

Expected ¹³C NMR Data (CDCl₃, 100 MHz):

-

Multiple signals in the aromatic region (δ 110-160 ppm).

-

A triplet for the deuterated methoxy carbon (-OCD₃) due to coupling with deuterium (J C-D).

3.2.2. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides information about the fragmentation pattern of the molecule. For this compound, the molecular ion peak should be observed at m/z 281.32. Characteristic fragmentation would involve cleavage of the azo bond.[5]

| Ion | m/z (Expected) |

| [M]⁺ | 281.3 |

| [C₁₀H₇O]⁺ | 143.1 |

| [C₇H₄D₃O]⁺ | 125.1 |

3.2.3. UV-Visible Spectroscopy

The UV-Visible spectrum of this compound in a polar solvent is expected to show a maximum absorption (λmax) in the range of 420-460 nm.[2] This absorption is attributed to the π→π* electronic transitions within the extended conjugated system of the azo dye.

Diagrams

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Characterization Workflow

Caption: Analytical workflow for product characterization.

Conclusion

This technical guide outlines the synthesis and comprehensive characterization of this compound. The provided protocols and expected analytical data serve as a valuable resource for researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry who require a reliable internal standard for their studies. The well-defined synthetic route and detailed characterization ensure the quality and suitability of this deuterated compound for its intended applications.

References

In-Depth Technical Guide: 1-(2-Methoxyphenyl)azo-2-naphthol-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2-Methoxyphenyl)azo-2-naphthol-d3, a deuterated analog of the azo dye Sudan Red G. The inclusion of deuterium (B1214612) isotopes offers a valuable tool for various analytical and research applications, particularly in metabolic studies and as an internal standard.

Core Quantitative Data

The key physicochemical properties of 1-(2-Methoxyphenyl)azo-2-naphthol and its deuterated form are summarized below. The primary difference lies in the molecular weight, which is increased by the substitution of three hydrogen atoms with deuterium atoms in the methoxy (B1213986) group.

| Property | 1-(2-Methoxyphenyl)azo-2-naphthol | This compound |

| Molecular Formula | C₁₇H₁₄N₂O₂ | C₁₇H₁₁D₃N₂O₂ |

| Molecular Weight ( g/mol ) | 278.3053[1] | 281.32[2][3] |

| Deuterium Atomic Weight (Da) | N/A | 2.014[4] |

Synthesis and Experimental Protocols

The synthesis of 1-(2-Methoxyphenyl)azo-2-naphthol and its deuterated analog typically involves a diazo coupling reaction. Below is a generalized experimental protocol for the synthesis of the non-deuterated compound, which can be adapted for the deuterated version by using a deuterated precursor.

Azo Coupling Reaction Protocol:

-

Diazotization of 2-Methoxyaniline:

-

Dissolve 2-methoxyaniline in a solution of hydrochloric acid and water, and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) dropwise to the 2-methoxyaniline solution. Maintain the temperature below 5 °C to ensure the stability of the resulting diazonium salt.

-

Stir the mixture for approximately 30 minutes after the addition is complete to ensure full diazotization.

-

-

Coupling with 2-Naphthol (B1666908):

-

In a separate vessel, dissolve 2-naphthol in an aqueous sodium hydroxide (B78521) solution. This will form the sodium salt of 2-naphthol, which is more reactive.

-

Cool the 2-naphthol solution to 0-5 °C.

-

Slowly add the previously prepared diazonium salt solution to the 2-naphthol solution. A colored precipitate of 1-(2-Methoxyphenyl)azo-2-naphthol should form immediately.

-

Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

-

-

Isolation and Purification:

-

Filter the crude product using vacuum filtration and wash it with cold water to remove any unreacted salts.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol (B145695) or acetic acid, to obtain the final product with high purity.

-

To synthesize this compound, one would start with 2-(trideuteriomethoxy)aniline in the diazotization step.

Logical Relationship: Isotopic Labeling

The relationship between the standard compound and its deuterated analog is fundamental to its application. The following diagram illustrates this simple but crucial relationship.

Caption: Relationship between the non-deuterated and deuterated forms.

Experimental Workflow: Azo Dye Synthesis

The synthesis of azo dyes like 1-(2-Methoxyphenyl)azo-2-naphthol follows a well-established two-step process. The diagram below outlines the general workflow.

Caption: General workflow for the synthesis of azo dyes.

References

Biological activity of deuterated azo dyes

An In-depth Technical Guide to the Biological Activity of Deuterated Azo Dyes

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes, organic compounds characterized by the presence of one or more azo (−N=N−) groups, represent the largest and most versatile class of synthetic colorants, with widespread applications in the textile, food, and pharmaceutical industries.[1][2] Beyond their coloring properties, many azo compounds exhibit significant biological activities, including antimicrobial, anticancer, and enzyme-inhibiting effects.[3][4] The metabolism of azo dyes is a critical determinant of their biological impact. It primarily occurs via two routes: reductive cleavage of the azo bond by azoreductases, often found in gut microbiota, to form aromatic amines, and oxidative metabolism by hepatic enzymes like the cytochrome P450 (CYP) superfamily.[5][6] The resulting metabolites can have altered, and sometimes toxicological, profiles compared to the parent dye, with some aromatic amines being known carcinogens.[7][8]

Deuteration, the strategic replacement of hydrogen (H) with its heavier, stable isotope deuterium (B1214612) (D), has emerged as a powerful tool in medicinal chemistry to enhance the pharmacokinetic and metabolic profiles of drug candidates.[9][10] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of enzymatic cleavage in reactions where this bond-breaking is the rate-determining step—a phenomenon known as the Kinetic Isotope Effect (KIE).[11] This "deuterium switch" can lead to improved metabolic stability, longer half-life, reduced formation of toxic metabolites, and in some cases, a shift in metabolic pathways ("metabolic switching").[11][12]

This technical guide explores the anticipated biological activity of deuterated azo dyes. By combining the known metabolic pathways of azo dyes with the established principles of deuterium substitution in drug design, we will examine the potential alterations in their efficacy, toxicity, and overall pharmacological profile. This document provides a theoretical framework, summarizes relevant quantitative data from non-deuterated analogues, details key experimental protocols for evaluation, and visualizes the underlying biochemical and logical processes.

The Principle of Deuteration and the Kinetic Isotope Effect (KIE)

The foundational mechanism behind the utility of deuterated drugs is the Kinetic Isotope Effect (KIE). Many metabolic reactions, particularly oxidative processes catalyzed by CYP enzymes, involve the cleavage of a C-H bond as the rate-limiting step.[11] Because the C-D bond is stronger and vibrates at a lower frequency, it requires more energy to break. Consequently, replacing a hydrogen atom with a deuterium atom at a site of metabolism can significantly slow down the reaction rate.[12]

This slowdown can have several beneficial downstream effects on a drug's pharmacokinetic profile:

-

Improved Metabolic Stability: A reduced rate of metabolism leads to a longer biological half-life (t½) and increased overall drug exposure (Area Under the Curve, AUC).[11]

-

Reduced Peak Plasma Concentrations (Cmax): Slower metabolism can lead to lower, more sustained plasma concentrations, potentially minimizing dose-dependent side effects.[11]

-

Altered Metabolic Pathways (Metabolic Switching): If a primary metabolic route is slowed by deuteration, the drug's metabolism may be redirected toward alternative, secondary pathways. This can be advantageous if the new pathways produce fewer toxic or inactive metabolites.[11][13][14]

-

Enhanced Safety Profile: By reducing the formation of reactive or toxic metabolites, deuteration can lead to a safer and better-tolerated therapeutic agent.[9][12]

References

- 1. Azo dye - Wikipedia [en.wikipedia.org]

- 2. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chimia.ch [chimia.ch]

- 6. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reductive metabolism of azo dyes and drugs: Toxicological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]

- 13. researchgate.net [researchgate.net]

- 14. osti.gov [osti.gov]

In-depth Technical Guide: UV-Vis Absorption Spectrum of 1-(2-Methoxyphenyl)azo-2-naphthol-d3

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ultraviolet-visible (UV-Vis) absorption characteristics of 1-(2-Methoxyphenyl)azo-2-naphthol-d3. This deuterated azo dye, a derivative of Sudan Red G, is of interest in various analytical and biochemical applications. This document outlines the fundamental spectroscopic properties, synthesis, and experimental protocols relevant to its analysis.

Introduction

This compound is a synthetic organic compound characterized by an azo group (-N=N-) linking a deuterated 2-methoxyphenyl group to a 2-naphthol (B1666908) moiety. The incorporation of deuterium (B1214612) in the methoxy (B1213986) group provides a valuable tool for isotopic labeling studies, particularly in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, without significantly altering the compound's chromophoric properties. The extended π-conjugated system of the molecule gives rise to strong absorption in the visible region of the electromagnetic spectrum, making UV-Vis spectroscopy a primary technique for its characterization and quantification.

The UV-Vis absorption spectrum of this compound is principally defined by π→π* electronic transitions within the aromatic rings and the azo bridge. The position and intensity of the absorption maxima are influenced by the solvent environment, a phenomenon known as solvatochromism, and the potential for azo-hydrazone tautomerism.

UV-Vis Absorption Spectral Data

The electronic absorption spectrum of 1-(2-Methoxyphenyl)azo-2-naphthol and its deuterated analogue is characterized by a prominent absorption band in the visible range. While specific high-resolution spectral data for the deuterated compound in a variety of solvents is not extensively published, the characteristics are expected to be nearly identical to the non-deuterated form, Sudan Red G. The primary absorption band is typically observed between 400 and 500 nm.[1]

| Solvent System | Maximum Absorption Wavelength (λmax) | Molar Absorptivity (ε) [L·mol⁻¹·cm⁻¹] |

| Polar Solvents (general) | 420 - 460 nm | ~1.5 x 10⁴ |

Note: The data presented is based on typical values for closely related azo-naphthol dyes. Precise values for this compound may vary.

Azo-Hydrazone Tautomerism

A key aspect influencing the UV-Vis spectrum of this compound is the existence of tautomeric forms: the azo form and the hydrazone form. This equilibrium is sensitive to the solvent's polarity and its ability to form hydrogen bonds.

Caption: Azo-hydrazone tautomeric equilibrium.

The azo tautomer typically exhibits an absorption maximum at a shorter wavelength compared to the hydrazone tautomer. The relative intensities of their respective absorption bands can provide insight into the predominant tautomeric form in a given solvent.

Experimental Protocols

Synthesis of 1-(2-Methoxyphenyl)azo-2-naphthol

The synthesis of 1-(2-Methoxyphenyl)azo-2-naphthol is generally achieved through a two-step diazotization and azo coupling reaction. The synthesis of the deuterated analogue would follow the same procedure, starting with deuterated 2-methoxyaniline.

Diazotization of 2-Methoxyaniline:

-

Dissolve 2-methoxyaniline in a solution of hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) while maintaining the low temperature. The formation of the diazonium salt is indicated by a positive starch-iodide paper test for nitrous acid.

Azo Coupling with 2-Naphthol:

-

Dissolve 2-naphthol in an aqueous sodium hydroxide (B78521) solution.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution to the 2-naphthol solution with vigorous stirring.

-

A brightly colored precipitate of 1-(2-Methoxyphenyl)azo-2-naphthol will form.

-

Maintain the reaction at low temperature for a period to ensure complete coupling.

-

The product can then be collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent such as ethanol.

Caption: General workflow for the synthesis of 1-(2-Methoxyphenyl)azo-2-naphthol.

UV-Vis Spectroscopic Analysis

Instrumentation: A double-beam UV-Vis spectrophotometer is suitable for these measurements.

Procedure:

-

Solvent Selection: Choose a range of solvents of varying polarities (e.g., hexane, ethanol, dimethyl sulfoxide) of spectroscopic grade.

-

Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

-

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.

-

Spectral Acquisition:

-

Use the pure solvent as a blank to zero the spectrophotometer.

-

Record the absorption spectrum of each working solution over a wavelength range of approximately 300-700 nm.

-

Identify the wavelength of maximum absorbance (λmax).

-

-

Data Analysis:

-

Using the absorbance at λmax for a solution of known concentration, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

-

References

In-Depth Technical Guide on the Isotopic Purity of 1-(2-Methoxyphenyl)azo-2-naphthol-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Methoxyphenyl)azo-2-naphthol-d3 is the deuterated analogue of the azo dye Sudan Red G. The incorporation of three deuterium (B1214612) atoms into the methoxy (B1213986) group makes it a valuable internal standard for quantitative analyses by Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS), particularly in pharmacokinetic and metabolic studies of pharmaceuticals.[1] Its utility as an internal standard is critically dependent on its isotopic purity, which refers to the percentage of the compound that contains the desired number of deuterium atoms. This guide provides a comprehensive overview of the synthesis, analysis, and isotopic purity considerations for this compound.

Data Presentation: Isotopic Purity

While specific batch-to-batch isotopic purity data for commercially available this compound is not publicly available in the form of a Certificate of Analysis, a representative isotopic distribution can be presented. The primary analytical techniques for determining isotopic purity are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods distinguish and quantify the relative abundance of each isotopologue (molecules that differ only in their isotopic composition).

A typical, albeit illustrative, summary of the isotopic distribution for this compound is provided in Table 1. The desired product is the d3 isotopologue. The presence of d0, d1, and d2 species represents isotopic impurities.

| Isotopologue | Designation | Number of Deuterium Atoms | Representative Mass (m/z) | Relative Abundance (%) |

| Non-deuterated | d0 | 0 | 278.1055 | < 0.1 |

| Mono-deuterated | d1 | 1 | 279.1118 | < 1.0 |

| Di-deuterated | d2 | 2 | 280.1181 | < 5.0 |

| Tri-deuterated | d3 | 3 | 281.1244 | > 95.0 |